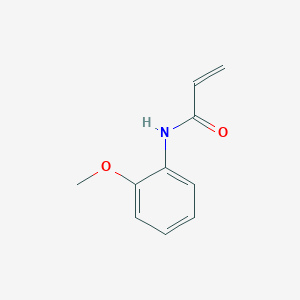

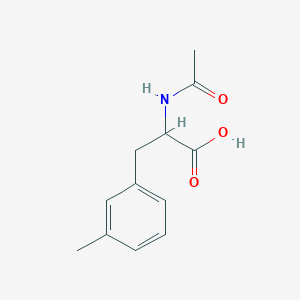

N-(2-methoxyphenyl)prop-2-enamide

Vue d'ensemble

Description

N-(2-methoxyphenyl)prop-2-enamide is a compound that falls within the class of enamides, which are known for their bioactive pharmacophores in various natural products and their utility in asymmetric incorporation of nitrogen functionality . Enamides like N-(2-methoxyphenyl)prop-2-enamide are important in the synthesis of geometrically defined compounds and have applications in the formation of cis vicinal amino alcohols and other complex molecules .

Synthesis Analysis

The synthesis of N-(2-methoxyphenyl)prop-2-enamide can be related to the general methods of synthesizing enamides. A general atom economic method for the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity has been reported . This method could potentially be applied to the synthesis of N-(2-methoxyphenyl)prop-2-enamide, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

While the molecular structure of N-(2-methoxyphenyl)prop-2-enamide is not directly analyzed in the provided papers, related compounds have been studied using X-ray diffraction and quantum chemical computation . These methods could be applied to N-(2-methoxyphenyl)prop-2-enamide to determine its crystal structure and to perform theoretical calculations of its molecular geometry, electronic properties, and thermodynamic properties .

Chemical Reactions Analysis

The chemical reactivity of N-(2-methoxyphenyl)prop-2-enamide can be inferred from studies on similar compounds. For instance, N-methoxy-N-methylcyanoformamide has been used for the one-pot preparation of β-carbonyl Weinreb amides from lithium enolates . This suggests that N-(2-methoxyphenyl)prop-2-enamide could also participate in reactions with organometallic species to form various functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-methoxyphenyl)prop-2-enamide can be deduced from studies on related compounds. For example, the antioxidant properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were determined using DPPH free radical scavenging test . Similarly, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan of related molecules have been investigated to estimate their chemical reactivity . These methods could be applied to N-(2-methoxyphenyl)prop-2-enamide to analyze its reactivity and properties.

Applications De Recherche Scientifique

Hepatoprotective Activities

N-(2-methoxyphenyl)prop-2-enamide shows significant hepatoprotective activities. A study found that compounds related to N-(2-methoxyphenyl)prop-2-enamide demonstrated substantial hepatoprotective effects against tacrine-induced cytotoxicity in HepG2 cells (Byun et al., 2010).

Catalytic Hydrogenation in Pharmaceutical Synthesis

This compound has been utilized in catalytic hydrogenation processes. An example includes the diastereoselective catalytic hydrogenation of an enamide derivative for the synthesis of melatonin receptor ligands (Lucarini et al., 2010).

Mass Spectrometry Analysis

In the field of mass spectrometry, N-(2-methoxyphenyl)prop-2-enamide has been instrumental in understanding fragmentation patterns and ion formation processes (Bigler & Hesse, 1995).

Intramolecular Hydrogen Bond Analysis

The compound has been studied for intramolecular hydrogen bond analysis. Research on beta-enaminones, a related class of compounds, helps in understanding the strength and characteristics of intramolecular N-H...O resonance-assisted hydrogen bonds (Bertolasi et al., 2006).

Synthesis of Antiasthmatic Key Intermediates

It has been used in the synthesis of key intermediates for antiasthmatic drugs. One such example is the preparation of N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine (Yong-mei, 2007).

Enamine Chemistry

N-(2-methoxyphenyl)prop-2-enamide is important in enamine chemistry, particularly in the preparation and alkylation of cyclic and non-cyclic enamino-thiones (Rasmussen et al., 1981).

UV Absorption Studies

The compound has been identified in studies focusing on UV-absorbing polyamine derivatives found in nature (Youhnovski et al., 2001).

Corrosion Inhibition Studies

Research has also explored its derivatives for corrosion inhibition in various materials, highlighting its potential in material science and engineering applications (Abu-Rayyan et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-3-10(12)11-8-6-4-5-7-9(8)13-2/h3-7H,1H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPONHMPNVZINND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402642 | |

| Record name | N-(2-methoxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)prop-2-enamide | |

CAS RN |

104774-80-3 | |

| Record name | N-(2-methoxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1275772.png)

![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)

![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)

![2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1275795.png)